molecular formula C14H11N5O2S B15083758 4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-43-4

4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15083758
CAS No.: 613248-43-4
M. Wt: 313.34 g/mol
InChI Key: IWRZAMJMJLIERK-LZYBPNLTSA-N
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Description

4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL is a complex organic compound that features a triazole ring, a pyridine moiety, and a benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine and benzenediol moieties via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or antimicrobial properties. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

The compound and its derivatives are investigated for their potential medicinal properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzymatic reactions or the stabilization of certain molecular structures, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DIHYDRO-3-MERCAPTO-2-METHYL-5-OXO-6-HYDROXY-1,2,4-TRIAZINE
  • 4-METHYL-5-IODO-6-HEXYL-2H-PYRAN-2-ONE

Uniqueness

Compared to similar compounds, 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL stands out due to its unique combination of a triazole ring, pyridine moiety, and benzenediol structure

Properties

CAS No.

613248-43-4

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5O2S/c20-11-5-4-9(7-12(11)21)8-16-19-13(17-18-14(19)22)10-3-1-2-6-15-10/h1-8,20-21H,(H,18,22)/b16-8+

InChI Key

IWRZAMJMJLIERK-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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